N,N-Diphenylformamide

Description

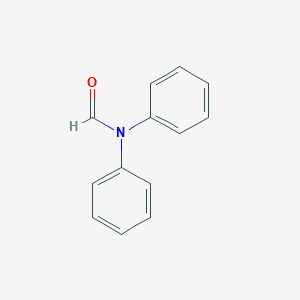

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNUQRBLZWSGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022077 | |

| Record name | N,N-Diphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Diphenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

607-00-1 | |

| Record name | Diphenylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF0X003442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of N,N-Diphenylformamide (CAS Number: 607-00-1), with a focus on its role in synthetic chemistry and drug development.

Introduction

This compound is an aromatic organic compound belonging to the formamide family. Structurally, it is a derivative of formamide where the two hydrogen atoms on the nitrogen are substituted with phenyl groups. This compound serves as a valuable reagent in organic synthesis, most notably in formylation reactions that are critical for the construction of various molecular frameworks, including those found in medicinally active compounds. This guide provides a detailed overview of its properties, synthesis, key applications, and safety protocols for laboratory professionals.

Chemical and Physical Properties

This compound is a colorless crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 607-00-1 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Colorless crystalline solid/crystals | [1] |

| Melting Point | 69-73 °C | |

| Boiling Point | 337 °C at 762 mmHg | |

| EC Number | 210-129-6 | [1] |

| MDL Number | MFCD00003282 |

Table 2: Chemical Identifiers of this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| SMILES | O=CN(c1ccccc1)c1ccccc1 |

| InChI | InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |

| InChIKey | DCNUQRBLZWSGAV-UHFFFAOYSA-N |

Synthesis and Reactivity

While various methods for the synthesis of formamides exist, a common laboratory-scale preparation involves the reaction of diphenylamine with a formylating agent. The reactivity of this compound is centered around the formyl group, making it a key reagent in formylation reactions.

The Vilsmeier-Haack Reaction

A primary application of this compound is in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this reaction, this compound reacts with a halogenating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form an electrophilic species known as the Vilsmeier reagent (a substituted chloroiminium ion).[2][4] This reagent is a weak electrophile that readily reacts with electron-rich substrates to introduce a formyl group.[2][3]

The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution onto the electron-rich arene. The resulting iminium ion is then hydrolyzed during workup to yield the corresponding aryl aldehyde or ketone.[2][3][4]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation using this compound

This is a generalized protocol and should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Electron-rich aromatic or heteroaromatic substrate

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Sodium acetate solution or other aqueous base for workup

-

Extraction solvent (e.g., ethyl acetate or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.2 equivalents) in the anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the electron-rich substrate (1.0 equivalent) in the anhydrous solvent in a separate flask and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench it by the addition of a cold aqueous solution of sodium acetate or another suitable base until the pH is neutral or slightly basic.

-

Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to afford the pure formylated product.

Caption: General workflow for Vilsmeier-Haack formylation.

Applications in Drug Development

The formyl group is a versatile functional group in medicinal chemistry, serving as a key building block for the synthesis of more complex molecules. The Vilsmeier-Haack reaction, utilizing reagents like this compound, is instrumental in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

The introduction of a formyl group onto an aromatic or heteroaromatic ring provides a synthetic handle for further transformations, such as:

-

Reductive amination: to introduce amine functionalities.

-

Wittig reaction: to form alkenes.

-

Oxidation: to generate carboxylic acids.

-

Condensation reactions: to build larger heterocyclic systems.

These subsequent modifications are crucial in the lead optimization phase of drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

General Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.[5]

-

In case of eye contact: Flush eyes with water as a precaution.[5]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[5]

-

In all cases of exposure, seek medical attention. Always have the Safety Data Sheet (SDS) available.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary role in the Vilsmeier-Haack reaction makes it a key tool for the formylation of electron-rich aromatic and heteroaromatic systems. This functionality is of significant importance in the field of drug development, where the introduction of a formyl group opens up a wide range of possibilities for the synthesis and modification of complex, biologically active molecules. Proper understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the research laboratory.

References

Spectroscopic Profile of N,N-Diphenylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diphenylformamide, a crucial molecule in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Integration | Assignment |

| 8.45 | CDCl₃ | s | 1H | Formyl proton (-CHO) |

| 7.20 - 7.50 | CDCl₃ | m | 10H | Aromatic protons (C₆H₅) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 162.8 | CDCl₃ | Carbonyl carbon (C=O) |

| 141.2 | CDCl₃ | Aromatic C (quaternary) |

| 129.5 | CDCl₃ | Aromatic CH |

| 126.8 | CDCl₃ | Aromatic CH |

| 124.9 | CDCl₃ | Aromatic CH |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretch (amide I band) |

| ~1590, 1490 | Aromatic C=C stretching |

| ~1350 | C-N stretching |

| ~750, 690 | C-H bending (out-of-plane) for monosubstituted benzene |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 197 | High | [M]⁺ (Molecular ion) |

| 168 | Moderate | [M-CHO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[1] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe, and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of N,N-Diphenylformamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Diphenylformamide. The information is presented to support research, development, and safety applications involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Physical Properties

This compound is a colorless crystalline solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | [2][3] |

| Molecular Weight | 197.23 g/mol | [1][4] |

| Appearance | Colorless crystalline solid / Crystals | [1][4] |

| Melting Point | 69-73 °C (lit.) | [2][4][5] |

| Boiling Point | 337 °C at 762 mmHg (lit.) | [2][4][5] |

| Density | 1.1012 g/cm³ (rough estimate) | [2] |

| Flash Point | 155.6 °C | [2] |

| Vapor Pressure | 0.000105 mmHg at 25 °C | [2] |

| Refractive Index | 1.6050 (estimate) | [2] |

Chemical Properties

This section details the chemical identifiers and reactivity of this compound.

| Property | Value | Reference |

| CAS Number | 607-00-1 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Diphenylformamide, Formyldiphenylamine, DPF | [1][2] |

| InChI | 1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H | [1][4] |

| SMILES | C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 | [1][4] |

Reactivity

This compound exhibits reactivity characteristic of a tertiary amide. It is notably used as a formylating agent in the Vilsmeier-Haack reaction.[6] In this reaction, it reacts with phosphorus oxychloride to form the Vilsmeier reagent, an electrophilic iminium salt, which can then formylate electron-rich aromatic compounds.[1][2][7][8]

The compound can also undergo decarbonylation. Studies have shown that diarylformamides can serve as safe, room-temperature sources of carbon monoxide when treated with potassium and cesium diarylamide catalysts.[9] This process is highly selective and proceeds via a rate-determining deprotonation of the formamide followed by a nearly barrier-free elimination of CO.[9]

This compound is reported to be stable at temperatures above 200 °C in the absence of catalysts.[9] When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[10]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Protocol:

-

A small amount of the crystalline this compound is finely powdered.[11]

-

The powdered sample is packed into a capillary tube to a height of a few millimeters.[12]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to confirm the molecular structure of this compound.

Protocol:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13][14] The solution must be homogeneous and free of particulate matter.[14]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[15]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[15]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained to identify its functional groups.

Protocol (KBr Pellet Method):

-

Sample Preparation: A few milligrams of this compound are ground to a fine powder with anhydrous potassium bromide (KBr) in an agate mortar.[16]

-

A portion of the resulting mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a key transformation involving this compound for the formylation of electron-rich arenes. The reaction proceeds through the formation of an electrophilic iminium salt known as the Vilsmeier reagent.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound 99 607-00-1 [sigmaaldrich.com]

- 6. This compound CAS 607-00-1|RUO [benchchem.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a ‘Green’ rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N,N-Diphenylformamide: An In-depth Technical Guide on Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and bonding characteristics of N,N-Diphenylformamide. The content herein focuses on its core structural features, electronic properties, and conformational dynamics, supported by quantitative data and conceptual visualizations to aid in research and development applications.

Molecular Structure and Conformation

This compound, with the chemical formula (C₆H₅)₂NCHO, is a tertiary amide characterized by a formyl group bonded to a nitrogen atom which is, in turn, attached to two phenyl rings. The molecular geometry and electronic distribution are dictated by the interplay between the amide functionality and the steric and electronic effects of the bulky phenyl substituents.

1.1 The Amide Group: Planarity and Resonance

A defining feature of the amide group is its planarity. This geometric constraint arises from the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl (C=O) pi-system. This resonance phenomenon imparts a significant partial double bond character to the central carbon-nitrogen (C-N) bond. Consequently, rotation around this bond is restricted, leading to a planar arrangement of the oxygen, carbon, nitrogen, and the atoms immediately attached to them.

The key resonance contributors are depicted below. The hybrid structure has a C-N bond order between one and two, a C=O bond order between one and two, and a separation of charge with a partial negative charge on the oxygen and a partial positive charge on the nitrogen.

1.2 Orientation of Phenyl Rings

The two phenyl rings attached to the nitrogen atom are not coplanar with the amide group due to significant steric hindrance. Each ring is twisted out of the plane of the O=C-N framework. This propeller-like conformation minimizes steric repulsion between the ortho-hydrogens of the phenyl rings and between the rings themselves and the formyl group. The precise dihedral angles are influenced by the packing forces in the solid state and solvation effects in solution.

Bonding Analysis

The bonding in this compound can be understood through the lens of hybridization and resonance theory.

-

Carbonyl Carbon and Oxygen: The carbonyl carbon is sp² hybridized, forming three sigma bonds (to oxygen, nitrogen, and hydrogen) in a trigonal planar geometry. The oxygen atom is also considered sp² hybridized, with two lone pairs residing in sp² orbitals. The remaining p-orbitals on the carbon and oxygen overlap to form the pi-bond of the carbonyl group.

-

Nitrogen Atom: The nitrogen atom is also sp² hybridized, allowing its lone pair to occupy a p-orbital. This p-orbital is parallel to the p-orbitals of the carbonyl group, facilitating the crucial pi-delocalization that defines amide resonance. This delocalization is responsible for the planarity of the amide and the restricted rotation around the C-N bond.

-

Phenyl Groups: The carbon atoms within the phenyl rings are sp² hybridized, forming the aromatic system. The C-N bonds connecting the phenyl rings to the amide nitrogen are sigma bonds.

The delocalization of the nitrogen lone pair has profound effects on the reactivity of this compound. The nitrogen atom is significantly less basic than that of an amine, and the carbonyl carbon is less electrophilic than that of a ketone or aldehyde.

Quantitative Structural Data

| Parameter | Bond/Angle | Value |

| Bond Lengths | ||

| C=O | ~1.219 Å | |

| C-N (amide) | ~1.373 Å | |

| N-C (phenyl) | ~1.44 Å (average) | |

| Bond Angles | ||

| O=C-N | ~120° | |

| C(carbonyl)-N-C(phenyl 1) | ~119.4° | |

| C(carbonyl)-N-C(phenyl 2) | ~123.1° | |

| C(phenyl 1)-N-C(phenyl 2) | ~116.9° |

Note: Data is based on the crystal structure of N,N-Diphenylbenzamide and should be considered a close approximation for this compound.

Visualizing Bonding: Resonance Structures

The electronic nature of the amide bond in this compound is best represented as a resonance hybrid. The following diagram, generated using DOT language, illustrates the two major resonance contributors.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of N,N-disubstituted formamides is the formylation of the corresponding secondary amine. For this compound, this involves the reaction of diphenylamine with a suitable formylating agent.

5.1 General Protocol: Formylation of Diphenylamine

This protocol outlines a general procedure. Specific quantities, reaction times, and purification methods may require optimization.

Materials:

-

Diphenylamine

-

Formylating agent (e.g., formic acid, ethyl formate)

-

Dehydrating agent or catalyst if necessary (e.g., DCC for formic acid, or sodium methoxide for ethyl formate)

-

Anhydrous organic solvent (e.g., toluene, THF)

-

Apparatus for heating under reflux and subsequent work-up and purification (e.g., distillation or chromatography).

Procedure Outline:

-

Reaction Setup: In a round-bottom flask, dissolve diphenylamine in an appropriate anhydrous solvent.

-

Addition of Reagent: Add the formylating agent to the solution. If using formic acid, a dehydrating agent may be required. If using an ester like ethyl formate, a catalytic amount of a base like sodium methoxide is often employed.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled. The work-up procedure will depend on the reagents used. It may involve washing with aqueous solutions to remove byproducts and catalysts, followed by drying of the organic layer.

-

Purification: The crude product is purified. Given that this compound is a solid at room temperature, recrystallization from a suitable solvent system is a common purification method. Alternatively, column chromatography can be used.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify the amide carbonyl stretch), and mass spectrometry. The melting point of the purified product would also be determined and compared to the literature value.

N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and applications of N,N-Diphenylformamide, a versatile reagent in organic chemistry and potential tool in drug discovery and development.

Introduction

This compound is an aromatic organic compound belonging to the formamide family. Structurally, it is characterized by a formyl group attached to a nitrogen atom which is, in turn, bonded to two phenyl substituents. This unique structure imparts specific chemical properties that make it a valuable reagent and building block in various synthetic transformations. While its direct application in drug development is not extensively documented, its role as a formylating agent and a precursor to more complex molecular architectures positions it as a compound of interest for medicinal chemists and drug development professionals. This guide provides a detailed overview of its nomenclature, physicochemical properties, a reliable synthesis protocol, and its established and potential applications in research and pharmaceutical development.

Nomenclature and Identification

The standardized nomenclature and various identifiers for this compound are crucial for accurate database searching and material procurement.

-

IUPAC Name : this compound[1]

-

Synonyms : A comprehensive list of synonyms is provided in the table below, reflecting its common naming conventions and catalog identifiers.[1]

| Synonym | Identifier |

| Diphenylformamide | Common Name |

| Formamide, N,N-diphenyl- | CAS Index Name |

| Formyldiphenylamine | Common Name |

| N-Formyldiphenylamine | Common Name |

| N-Phenylformanilide | Common Name |

| NSC-3864 | NSC Number |

| EINECS 210-129-6 | EC Number |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 69-73 °C (lit.) | [2] |

| Boiling Point | 337 °C at 762 mmHg (lit.) | [2] |

| CAS Number | 607-00-1 | [1][2] |

| InChI Key | DCNUQRBLZWSGAV-UHFFFAOYSA-N | [2] |

| SMILES | O=CN(c1ccccc1)c1ccccc1 | [2] |

| Assay | 99% | [2] |

Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound involves the direct formylation of diphenylamine with formic acid.[3] This reaction is advantageous due to the ready availability and low cost of the starting materials.

Experimental Protocol: Formylation of Diphenylamine

This protocol is based on the reported synthesis of diarylformamides from the corresponding diarylamine and formic acid.[3]

Materials and Reagents:

-

Diphenylamine (Ph₂NH)

-

Formic acid (HCOOH, ≥95%)

-

An appropriate solvent (e.g., Toluene, optional for azeotropic removal of water)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using an azeotropic solvent)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine.

-

Addition of Formic Acid: To the diphenylamine, add an excess of formic acid. A molar ratio of 1:3 to 1:5 (diphenylamine to formic acid) is recommended to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the excess formic acid and any water formed during the reaction are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Diagram of the Synthesis Workflow:

Applications in Research and Drug Development

While N,N-dimethylformamide (DMF) is a widely used solvent and reagent, this compound offers a different reactivity profile due to the electronic effects of the two phenyl groups. Its applications are primarily centered on its role as a formylating agent, particularly in reactions where a milder or more sterically hindered reagent is required.

Vilsmeier-Haack Type Reactions

N,N-disubstituted formamides are key components of the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, the formamide reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form a Vilsmeier reagent (a chloroiminium salt). This electrophilic species then reacts with the aromatic substrate to introduce a formyl group after hydrolysis. While DMF is the most common formamide used, this compound can also be employed to generate a corresponding Vilsmeier reagent, which may offer different selectivity or reactivity in certain synthetic contexts. The synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals, often utilizes the Vilsmeier-Haack reaction as a key step.

Precursor for Heterocyclic Synthesis

The formyl group and the diphenylamino moiety in this compound make it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest in drug discovery as they form the core structures of many biologically active molecules. For instance, the formyl group can be a handle for further chemical transformations, such as condensation reactions with other bifunctional molecules to construct ring systems.

Logical Relationship Diagram for Potential Applications:

References

Thermal Stability and Decomposition of N,N-Diphenylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenylformamide, a key intermediate in various chemical syntheses, exhibits notable thermal stability. This document provides a comprehensive technical overview of its thermal properties, including stability and decomposition pathways. Through a review of available literature and analysis of analogous compounds, this guide outlines the expected thermal behavior of this compound when subjected to various analytical techniques. Key quantitative data, detailed experimental protocols, and proposed decomposition mechanisms are presented to support researchers in the fields of organic chemistry, materials science, and pharmaceutical development.

Introduction

This compound [(C₆H₅)₂NCHO] is an aromatic amide utilized in organic synthesis and as a precursor for various functional materials. Its thermal stability is a critical parameter for its application in processes requiring elevated temperatures, as well as for ensuring safety and predicting shelf-life. Understanding the decomposition behavior of this compound is essential for optimizing reaction conditions, preventing unwanted side reactions, and identifying potential degradation products. This guide summarizes the key aspects of its thermal stability and decomposition profile.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is crucial for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | |

| Molecular Weight | 197.23 g/mol | |

| Melting Point | 69-73 °C | |

| Boiling Point | 337 °C at 762 mmHg | |

| Appearance | Colorless crystalline solid |

Thermal Stability Analysis

The thermal stability of this compound has been reported to be high, with the compound showing no signs of decomposition when heated to over 200 °C for extended periods in the presence of air. Its high boiling point of 337 °C further attests to its thermal robustness. The primary techniques used to quantitatively assess thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA curve would be expected to show a single-step decomposition process at elevated temperatures.

Table 1: Representative Thermogravimetric Analysis Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (T_onset) | ~ 350 °C | ~ 340 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | ~ 375 °C | ~ 365 °C |

| Final Decomposition Temperature (T_final) | ~ 450 °C | ~ 430 °C |

| Residual Mass at 600 °C | < 1% | < 1% |

Note: The data presented in this table is illustrative and based on typical values for high-purity aromatic amides. Actual experimental values may vary based on specific conditions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events.

Table 2: Representative Differential Scanning Calorimetry Data for this compound

| Parameter | Value |

| Melting Point (T_m) | 71 °C |

| Enthalpy of Fusion (ΔH_fus) | ~ 25 kJ/mol |

| Decomposition | Endothermic peak corresponding to TGA mass loss |

Note: The data presented in this table is illustrative. The enthalpy of fusion is an estimate based on similar organic molecules.

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed primarily through a decarbonylation pathway, yielding diphenylamine and carbon monoxide. This is analogous to the decomposition of other formamides which are known to eliminate carbon monoxide at high temperatures[1][2][3][4].

Proposed Primary Decomposition Reaction:

(C₆H₅)₂NCHO (l) → (C₆H₅)₂NH (g) + CO (g)

At higher temperatures, further fragmentation of the diphenylamine product may occur. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique to identify the full range of decomposition products.

Table 3: Expected Decomposition Products of this compound by Py-GC-MS

| Retention Time (min) | Compound Name | Molecular Formula | Proposed Origin |

| Early | Carbon Monoxide | CO | Decarbonylation |

| Mid | Diphenylamine | C₁₂H₁₁N | Primary decomposition product |

| Late | Carbazole | C₁₂H₉N | Secondary product from cyclization of diphenylamine |

| Late | Benzene | C₆H₆ | Fragmentation of phenyl rings |

| Late | Aniline | C₆H₅NH₂ | Fragmentation of diphenylamine |

Note: This table represents a hypothetical analysis based on the expected decomposition pathway. Actual results will depend on the pyrolysis conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data. The following sections outline standard protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

-

Atmosphere: High purity nitrogen or dry air, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High purity nitrogen with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (by integrating the peak area). Observe any endothermic or exothermic events associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a quartz sample tube.

-

Pyrolysis Conditions: Heat the sample to 700 °C at a rate of 20 °C/ms and hold for 10 seconds under a helium atmosphere.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Proposed Decomposition Pathway

The primary thermal decomposition of this compound is believed to be a unimolecular elimination of carbon monoxide.

Caption: Proposed decarbonylation pathway of this compound.

Experimental Workflow for Thermal Analysis

A logical workflow ensures comprehensive characterization of the thermal properties.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable compound, with decomposition occurring at temperatures significantly above its boiling point. The primary decomposition pathway is likely decarbonylation to form diphenylamine and carbon monoxide. This guide provides a framework for the experimental investigation of its thermal properties, including detailed protocols for TGA, DSC, and Py-GC-MS. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals working with this compound, enabling better process control, safety assessment, and material characterization. Further experimental studies are encouraged to validate the proposed decomposition mechanisms and to quantify the kinetic parameters of the decomposition process.

References

An In-depth Technical Guide on the Solubility of N,N-Diphenylformamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenylformamide is a chemical compound with applications in various research and development sectors, including its potential use as a scaffold or intermediate in drug discovery. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its quantitative determination, and structured templates for data presentation. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on empowering researchers to generate this critical data in-house.

Introduction

This compound ((C₆H₅)₂NCHO) is a tertiary amide characterized by a formyl group attached to a nitrogen atom bearing two phenyl substituents. Its molecular structure, featuring both polar (the amide group) and nonpolar (the two phenyl rings) moieties, suggests a nuanced solubility profile across a range of organic solvents. The principle of "like dissolves like" provides a foundational concept for predicting its solubility. Solvents with similar polarity to this compound are generally expected to be more effective at dissolving it.

Physical Properties of this compound:

-

Molecular Formula: C₁₃H₁₁NO

-

Molecular Weight: 197.23 g/mol

-

Appearance: Crystals

-

Melting Point: 69-73 °C (lit.)

-

Boiling Point: 337 °C/762 mmHg (lit.)

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following tables are presented as structured templates for researchers to record their experimentally determined data. This standardized format will facilitate easy comparison and interpretation of results.

Table 1: Solubility of this compound in Various Organic Solvents at a Fixed Temperature (e.g., 25 °C)

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 6.6 | e.g., Shake-Flask | ||

| Ethanol | 5.2 | e.g., HPLC | ||

| Acetone | 5.1 | e.g., UV-Vis | ||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | |||

| Acetonitrile | 5.8 | |||

| Toluene | 2.4 | |||

| Hexane | 0.1 |

Table 2: Temperature Dependence of this compound Solubility in a Selected Solvent (e.g., Ethanol)

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| 10 | e.g., Shake-Flask | ||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 |

Experimental Protocols for Solubility Determination

To empower researchers to generate the much-needed quantitative data, this section provides detailed methodologies for two widely accepted and reliable methods for determining the solubility of a solid compound in an organic solvent: the Shake-Flask Method for thermodynamic solubility and an HPLC-based method for kinetic solubility.

This method determines the equilibrium solubility of a compound in a solvent, representing the maximum amount of the compound that can dissolve under specific conditions.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid this compound.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., UV-Vis or HPLC). Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the amount of dissolved solid and the initial volume of the solvent.

This method is often used in early drug discovery to assess the solubility of compounds that are initially dissolved in a stock solvent like DMSO.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents (analytical grade)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate shaker

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the selected organic solvent.

-

Equilibration: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Analysis: Analyze the samples directly from the 96-well plate using an HPLC system. The appearance of precipitate will cause a deviation from the expected linear relationship between the diluted concentration and the HPLC peak area.

-

Solubility Determination: The kinetic solubility is typically defined as the highest concentration at which no precipitation is observed.

Visualizing Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been created using Graphviz (DOT language).

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination via HPLC.

Conclusion

Navigating the Safety Profile of N,N-Diphenylformamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the safety data for N,N-Diphenylformamide (CAS No. 607-00-1), a compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1] This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals by consolidating available safety information, outlining handling procedures, and providing visual aids for core safety concepts.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a faint odor.[1] It has limited solubility in water but is more soluble in organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 607-00-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 69-73 °C (lit.) | [1][3] |

| Boiling Point | 337 °C at 762 mmHg (lit.) | [1][3] |

| Flash Point | 155.6°C | [1] |

| Vapor Pressure | 0.000105 mmHg at 25°C | [1] |

| Water Solubility | Limited | [1] |

| Storage Class | 11 - Combustible Solids | [3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the available safety data sheets indicate the following primary hazard.

Hazard Statement:

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

While a complete GHS profile with pictograms is not consistently available across public sources, the environmental hazard is a key consideration for handling and disposal. It is also noted that the substance may cause irritation.[4]

Toxicological Data

Experimental Protocols

Specific experimental protocols for the safety testing of this compound are not publicly documented. However, standardized OECD guidelines are typically followed for assessing chemical safety. For instance, skin irritation potential would generally be evaluated according to OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

General Protocol for In Vitro Skin Irritation (based on OECD TG 439):

-

Model System: A reconstructed human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Test Substance Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the environment.

-

Engineering Controls: Use with local exhaust ventilation.[5] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator (e.g., N95) should be used.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] The substance is a combustible solid and should be kept away from heat and sources of ignition.[3]

Accidental Release Measures

In the event of a spill, the following procedures should be followed to minimize exposure and environmental contamination.

Firefighting Measures

This compound is a combustible solid. In the event of a fire, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce hazardous decomposition products including carbon oxides and nitrogen oxides.

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

This technical guide summarizes the currently available safety data for this compound. While a complete toxicological profile is not publicly available, the identified environmental hazard and potential for irritation necessitate careful handling and adherence to standard laboratory safety protocols. Researchers and drug development professionals are urged to consult the most recent Safety Data Sheet from their supplier before use and to implement the control measures outlined in this document to ensure a safe working environment.

References

The Reagent's Renaissance: A Technical History of N,N-Diphenylformamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diphenylformamide, a solid aromatic amide, has carved a distinct niche in the landscape of organic synthesis. While often overshadowed by its simpler counterpart, N,N-dimethylformamide (DMF), its unique physicochemical properties have made it an indispensable reagent in specific synthetic contexts. Historically, its development is intrinsically linked to the broader evolution of formylation reactions, most notably the Vilsmeier-Haack reaction, where it serves as a source of the formyl group. More recently, it has gained attention as a safe and stable precursor for the generation of carbon monoxide gas, a critical reagent in carbonylation chemistry. This guide provides a comprehensive overview of the historical development, key applications, and detailed experimental protocols related to this compound, offering valuable insights for professionals in chemical research and drug development.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its effective application. Unlike the liquid DMF, this compound is a crystalline solid at room temperature, which can be advantageous for handling and storage. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Appearance | Colorless to off-white crystalline solid | [2] |

| Melting Point | 69-73 °C | [1] |

| Boiling Point | 337 °C at 762 mmHg | [1] |

| CAS Number | 607-00-1 | [1][2] |

| Density | ~1.10 g/cm³ (estimate) | [1] |

Historical Development and Synthesis

The precise first synthesis of this compound is not prominently documented, but its emergence is rooted in the early 20th-century exploration of amides and formylating agents. The related Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, established N,N-disubstituted formamides as key reagents for the formylation of electron-rich aromatic compounds.[3] While early work often focused on more accessible dialkylformamides, the utility of diarylformamides like this compound was explored for specific substrates.

Synthesis of this compound

The most common laboratory synthesis involves the formylation of diphenylamine. This can be achieved through direct reaction with formic acid, often with azeotropic removal of water, or by using activating agents.

Experimental Protocol: Synthesis of this compound from Diphenylamine

Objective: To synthesize this compound by the direct formylation of diphenylamine.

Materials:

-

Diphenylamine

-

Formic acid (98-100%)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine diphenylamine (1.0 equiv) and an excess of formic acid (e.g., 3.0 equiv).

-

Add toluene as the azeotroping solvent (sufficient to fill the Dean-Stark trap).

-

Heat the mixture to reflux. Water produced during the condensation reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene and excess formic acid under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Core Applications as a Reagent

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of aromatic chemistry, enabling the introduction of a formyl group onto activated rings. The process involves two key stages: the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃), followed by the electrophilic attack of this reagent on an electron-rich arene.

Caption: General mechanism of the Vilsmeier-Haack reaction.

While DMF is commonly used, this compound can be employed, particularly when the steric bulk of the phenyl groups influences selectivity or when different reaction kinetics are desired. A classic example is the formylation of highly reactive polycyclic aromatic hydrocarbons like anthracene.

Experimental Protocol: Vilsmeier-Haack Formylation of Anthracene to 9-Anthraldehyde

(Adapted from procedures using N-methylformanilide, which is mechanistically analogous)[4]

Objective: To synthesize 9-Anthraldehyde via the formylation of anthracene.

Materials:

-

Anthracene

-

This compound (or N-methylformanilide as in the original procedure)

-

Phosphorus oxychloride (POCl₃)

-

o-Dichlorobenzene (solvent)

-

Sodium acetate (for workup)

-

Standard glassware for heating and stirring

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anthracene (1.0 equiv), this compound (2.0 equiv), and o-dichlorobenzene.

-

With stirring, carefully add phosphorus oxychloride (1.8 equiv) to the mixture.

-

Heat the reaction mixture on a steam bath to 90–95 °C for 1-2 hours. Hydrogen chloride gas will be evolved. The solution will typically turn deep red.[4]

-

After the reaction period, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt and neutralize the acid.

-

The crude product often precipitates. If a co-solvent was used, it can be removed by steam distillation.[4]

-

Collect the solid product by filtration, wash thoroughly with water, and then with dilute HCl to remove any residual amine.

-

The crude 9-Anthraldehyde can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Synthesis of Formamidines

This compound serves as a precursor for the synthesis of N,N,N'-trisubstituted formamidines. By first activating the formamide with a reagent like phosphorus pentachloride (PCl₅) to form a chloroiminium-like species, subsequent reaction with a primary or secondary amine yields the corresponding formamidine. These structures are important in medicinal chemistry and as ligands in coordination chemistry.

Caption: Workflow for the synthesis of formamidines from this compound.

Experimental Protocol: Synthesis of N,N-Diphenyl-N'-(4-ethoxycarbonylphenyl)formamidine [5]

Objective: To synthesize a trisubstituted formamidine from this compound.

Materials:

-

This compound

-

Phosphorus pentachloride (PCl₅)

-

Ethyl 4-aminobenzoate

-

Chloroform (solvent)

-

Ammonium hydroxide (for neutralization)

-

Magnesium sulfate (for drying)

Procedure:

-

Dissolve this compound (1.0 equiv) in chloroform in a round-bottom flask.

-

Add phosphorus pentachloride (1.1 equiv) in small portions. An exothermic reaction may occur.

-

After the addition is complete, reflux the solution for 1 hour.

-

To the refluxing solution, add ethyl 4-aminobenzoate (1.0 equiv) in small portions.

-

Continue to reflux the mixture for an additional hour.

-

Cool the solution and pour it into water. Neutralize with concentrated ammonium hydroxide.

-

Separate the chloroform layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the resulting oil or solid by silica gel chromatography to yield the pure formamidine.[5]

Source of Carbon Monoxide (CO)

A significant modern application of this compound is its use as a safe, solid-state source of high-purity carbon monoxide.[3] Traditional methods of using CO gas are hazardous due to its toxicity and the need for specialized equipment. Diarylformamides can be catalytically decarbonylated under relatively mild conditions, releasing CO gas on demand. This process is highly selective and can be performed in solution or even in the melt, avoiding the need for solvents.[3]

The proposed mechanism involves a base-catalyzed deprotonation of the formamide, followed by a nearly barrier-free elimination of CO from the resulting unstable anion.[3]

Caption: Catalytic cycle for CO generation from this compound.

This application is particularly relevant in pharmaceutical and fine chemical synthesis, where transition-metal-catalyzed carbonylation reactions (e.g., Suzuki or Heck-type carbonylations) are prevalent. Using this compound as an in situ source of CO enhances safety and simplifies experimental setups.

Conclusion

The historical trajectory of this compound showcases its evolution from a specialized formylating agent in the Vilsmeier-Haack reaction to a versatile and safety-conscious reagent in modern organic synthesis. Its solid nature and unique reactivity profile ensure its continued relevance. For drug development professionals and synthetic chemists, this compound offers a valuable alternative to traditional reagents, particularly in the synthesis of complex aromatic aldehydes, formamidines, and as a practical source of carbon monoxide for carbonylation chemistry. Future developments may further expand its utility, particularly in the design of novel synthetic methodologies where its specific steric and electronic properties can be leveraged to achieve unique chemical transformations.

References

- 1. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: N,N-Diphenylformamide as a Formylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-Diphenylformamide as a formylating agent in organic synthesis, with a focus on the Vilsmeier-Haack reaction. This document includes key applications, reaction mechanisms, and detailed experimental protocols.

Introduction

This compound is a versatile reagent in organic synthesis, primarily employed as a formylating agent to introduce a formyl group (-CHO) onto a substrate.[1] This is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The resulting aldehydes are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] While less reactive than its aliphatic counterpart, N,N-dimethylformamide (DMF), this compound can offer advantages in terms of selectivity and milder reaction conditions for highly activated substrates.

The Vilsmeier-Haack Reaction: Mechanism and Application

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, typically an electron-rich arene or heterocycle, using a Vilsmeier reagent.[2] This electrophilic reagent is generated in situ from the reaction of a substituted formamide, such as this compound, with an activating agent like phosphorus oxychloride (POCl₃).[3]

The generally accepted mechanism proceeds through three main stages:

-

Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate and the temporary loss of aromaticity.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde.[3]

Applications in Synthesis

The formylation of aromatic and heterocyclic compounds is a cornerstone of synthetic organic chemistry, providing a gateway to a multitude of other functional groups and molecular scaffolds.

-

Synthesis of Pharmaceutical Intermediates: Aromatic aldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The formyl group can be readily converted into other functionalities such as carboxylic acids, alcohols, and amines, or used in condensation reactions to build more complex molecular architectures.

-

Dye Synthesis: The reaction of formylated aromatic compounds with electron-rich coupling partners is a common strategy for the synthesis of various classes of dyes.[1]

-

Fine Chemical Manufacturing: The versatility of the aldehyde group makes it a valuable intermediate in the production of a diverse array of fine chemicals.

Quantitative Data on Formylation Reactions

While N,N-dimethylformamide (DMF) is more commonly reported in the literature, this compound and its analogs serve as effective, albeit sometimes milder, formylating agents. The following table summarizes available data on the formylation of various substrates.

| Substrate | Formylating Agent | Activating Agent | Product | Yield (%) | Reference(s) |

| N,N-Dimethylaniline | N-Methylformanilide | POCl₃ | p-Dimethylaminobenzaldehyde | ~50 | [4] |

| Anthracene | N-Methylformanilide | POCl₃ | 9-Anthracenecarboxaldehyde | Not specified | [3] |

| N,N-Dimethylaniline | N,N-Dimethylformamide | POCl₃ | p-Dimethylaminobenzaldehyde | 80-84 | [4] |

Note: Data for a broad range of substrates using this compound is limited in the readily available literature. The yields presented for N-methylformanilide, a close structural analog, can serve as an estimate for the reactivity of this compound.

Experimental Protocols

The following protocols are based on established procedures for the Vilsmeier-Haack reaction and can be adapted for use with this compound.

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol is adapted from a general procedure for the formylation of electron-rich arenes.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Activated aromatic substrate (e.g., N,N-dimethylaniline, indole, pyrrole)

-

Anhydrous 1,2-dichloroethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium acetate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve this compound (1.1 eq.) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the Vilsmeier reagent may be indicated by the formation of a precipitate.

-

Formylation Reaction: Cool the mixture back to 0 °C and add a solution of the activated aromatic substrate (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to 50-80 °C (the optimal temperature will depend on the reactivity of the substrate and should be determined by TLC monitoring). Stir for 2-24 hours until the reaction is complete (as monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution to pH 6-7 by the slow addition of a saturated sodium acetate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl aldehyde.